N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a structurally intricate tricyclic acetamide derivative featuring a 3-methoxyphenyl substituent, a 4-ethoxyphenyl acetamide group, and a hydroxymethyl moiety. Applications may span anti-inflammatory or antimicrobial domains, inferred from structurally related acetamides with anti-exudative activity ( ).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-4-37-21-10-8-20(9-11-21)31-25(35)16-39-29-24-13-23-19(15-34)14-30-17(2)26(23)38-28(24)32-27(33-29)18-6-5-7-22(12-18)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWIIDJOFXUZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that merit detailed exploration. Its unique structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound features a triazatricyclo structure and multiple functional groups that may influence its biological activity. The presence of the hydroxymethyl and sulfanyl groups is particularly noteworthy as these moieties can enhance the compound's reactivity and interaction with biological systems.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with hydroxymethyl groups have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : The presence of aromatic rings and functional groups may confer antibacterial properties.
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on HeLa and SMMC7404 cancer cells using the MTT assay. The results indicated that compounds with similar structural characteristics demonstrated IC50 values ranging from 9.1 µM to 15.1 µM, suggesting potent anticancer activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 15.1 |
| Compound 2 | SMMC7404 | 13.8 |
| Compound 3 | WiDr | 9.1 |
The mechanism of action was further elucidated through cell cycle analysis, revealing that these compounds induced apoptosis via caspase activation (caspase-3) in HeLa cells.
Antimicrobial Activity
Another study highlighted the antimicrobial properties of structurally similar compounds against various bacterial strains. The compounds exhibited significant inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents.
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| N-(4-Ethoxyphenyl)-... | 15.1 (HeLa) | Moderate |
| Compound A | 12.5 (MCF7) | High |
| Compound B | 10.0 (A549) | Low |
This comparative analysis suggests that while N-(4-ethoxyphenyl)-... has notable anticancer properties, its antimicrobial efficacy may vary depending on structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog with 4-Methoxyphenyl and 2-Methylphenyl Substituents
Key Differences :
Impact on Properties :
- Solubility : The 4-ethoxyphenyl group increases hydrophobicity relative to the 2-methylphenyl, likely reducing aqueous solubility but improving membrane permeability.
- Synthetic Complexity : The ethoxy group introduces additional synthetic steps compared to methyl substitution.
Table 1: Structural and Functional Comparison
Anti-Exudative Acetamide Derivatives
Key Similarities :
Key Differences :
- Substituents : The target lacks the furan-triazole moiety found in , which is pivotal for cyclooxygenase (COX) inhibition in diclofenac.
- Potency : Without direct bioactivity data, the target’s efficacy remains speculative. However, its bulkier tricyclic core may limit bioavailability compared to simpler analogs.
Chemical Space Analysis :
- The target’s tricyclic scaffold resembles natural products (NPs) from marine actinomycetes ( ), which often exhibit antimicrobial or cytotoxic properties.
- highlights that synthetic NP-like compounds (e.g., pseudo-NPs) occupy overlapping chemical space with NPs but may lack evolutionary optimization for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
